molecular formula C13H13ClF3NO2 B8643376 N-[4-chloro-2-(trifluoroacetyl)phenyl]-2,2-dimethylpropanamide CAS No. 181190-33-0

N-[4-chloro-2-(trifluoroacetyl)phenyl]-2,2-dimethylpropanamide

Cat. No. B8643376
M. Wt: 307.69 g/mol
InChI Key: PPPQKMYILLVLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-2-(trifluoroacetyl)phenyl]-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C13H13ClF3NO2 and its molecular weight is 307.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[4-chloro-2-(trifluoroacetyl)phenyl]-2,2-dimethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-chloro-2-(trifluoroacetyl)phenyl]-2,2-dimethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

181190-33-0

Product Name

N-[4-chloro-2-(trifluoroacetyl)phenyl]-2,2-dimethylpropanamide

Molecular Formula

C13H13ClF3NO2

Molecular Weight

307.69 g/mol

IUPAC Name

N-[4-chloro-2-(2,2,2-trifluoroacetyl)phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C13H13ClF3NO2/c1-12(2,3)11(20)18-9-5-4-7(14)6-8(9)10(19)13(15,16)17/h4-6H,1-3H3,(H,18,20)

InChI Key

PPPQKMYILLVLDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a −40° C. mixture of N-(4-chlorophenyl)-2,2-dimethylpropanamide (4.0 g, 18.9 mmol) and anhydrous tetrahydrofuran (38 ml), n-butyllithium (1.6M, 45.2 mmol) was added under nitrogen atmosphere. The reaction was stirred for 30 minutes at −40° C. and allowed to warm to 0° C. where upon the yellow homogenous mixture turned gradually darker to a deep yellow color. After 30 minutes of stirring at 0° C., the reaction was cooled to 40° C. Ethyl trifluoroacetate (6.1 g, 43.5 mmol) was added to the mixture and allowed to warm to room temperature overnight. The reaction was quenched with water (100 ml) and saturated aqueous ammonium chloride solution (80 ml). The aqueous layer was extracted with ethyl acetate (3×75 ml). Combined organic extracts were dried over MgSO4, filtered and concentrated in vacuo to afford a dark yellow oil. Flash chromatography on silica gel (0-50% ethyl acetate/hexanes) afforded N-[4-chloro-2-(trifluoroacetyl)phenyl]-2,2-dimethyl-propanamide. 1H NMR (CDCl3, 400 MHz) δ 11.15 (s), 8.89 (d, J=9.2 Hz, 1H), 7.92 (m, 1H), 7.65 (dd, J=2.4 and 9.2 Hz, 1H), 1.36 (s, 9H). MS (Electrospray): m/z 308.0 (M+).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
45.2 mmol
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One

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